Bromocubane

Catalog No.
S15198163
CAS No.
59346-69-9
M.F
C8H7Br
M. Wt
183.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocubane

CAS Number

59346-69-9

Product Name

Bromocubane

IUPAC Name

1-bromocubane

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H

InChI Key

GCQYIRWYCIIVNE-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5C2C3C45Br

Bromocubane is a derivative of cubane, characterized by the presence of bromine atoms within its molecular structure. The cubane framework consists of eight carbon atoms arranged in a three-dimensional cube, which imparts significant strain and unique chemical properties to the compound. Bromocubane can exist in various forms, including 4-bromocubane and 1-bromocubane, depending on the position of the bromine substituent on the cubane skeleton. This compound is notable for its potential applications in organic synthesis and material science due to its strained structure, which can facilitate various

Due to its unique structural properties. One significant reaction is the homolytic substitution where bromine atoms can react with cubane derivatives, leading to rearrangements and the formation of new products. For instance, reactions involving bromine with cubane typically occur at carbon atoms through homolytic substitution, resulting in complex rearrangements of the carbon framework . Additionally, bromocubane can be oxidized to yield various functionalized products, such as aldehydes and carboxylic acids .

The synthesis of bromocubane typically involves several steps:

  • Starting Materials: The synthesis often begins with cyclopentadiene or cyclopentanone derivatives.
  • Bromination: The introduction of bromine can be achieved through allylic bromination using N-bromosuccinimide or direct bromination methods .
  • Formation of Cubane Framework: The classic synthesis involves a Diels-Alder reaction followed by dehydrobromination and other transformations to form the cubane structure .
  • Functionalization: Further oxidation or reduction processes can yield specific derivatives such as 4-bromocubane-1-carbaldehyde .

This multi-step approach allows for the creation of various substituted cubanes with tailored properties.

Bromocubane and its derivatives have several applications:

  • Organic Synthesis: Due to their unique reactivity, they serve as intermediates in synthesizing more complex organic molecules.
  • Material Science: The strain inherent in bromocubane makes it a candidate for developing high-energy materials or specialized polymers.
  • Pharmaceutical Development: Potential bioactive compounds derived from bromocubane are being explored for therapeutic applications.

Studies on the interactions of bromocubane with other molecules have revealed interesting insights into its chemical behavior. For example, research has shown that brominated cubanes can participate in halogen bonding interactions, which may influence their reactivity and stability in different environments . Additionally, studies have indicated that these compounds can form stable complexes with various substrates, enhancing their utility in catalysis and materials chemistry.

Bromocubane is part of a broader family of compounds known as cubanes, which share a similar structural framework but differ in their substituents or functional groups. Here are some similar compounds:

  • Cubane: The parent compound without any substituents; serves as a foundational structure.
  • Chlorocubane: A chlorinated derivative that exhibits different reactivity patterns compared to bromocubane.
  • Methylenecubane: A derivative where a double bond is introduced into the cubane structure, altering its chemical properties.
  • Fluorinated Cubanes: Such as heptafluorocubane; these compounds exhibit unique electronic properties due to the presence of fluorine atoms.

Uniqueness of Bromocubane

Bromocubane's uniqueness lies in its specific reactivity patterns attributed to the presence of bromine atoms. Compared to chlorinated or fluorinated analogs, brominated compounds often exhibit distinct nucleophilic substitution behaviors and can stabilize certain reactive intermediates better due to the larger size and polarizability of bromine. This aspect makes bromocubane particularly interesting for synthetic chemists looking for novel pathways in organic synthesis.

XLogP3

1.5

Exact Mass

181.97311 g/mol

Monoisotopic Mass

181.97311 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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